molecular formula C17H25NO B575422 (S)-eperisone CAS No. 163437-01-2

(S)-eperisone

Cat. No.: B575422
CAS No.: 163437-01-2
M. Wt: 259.393
InChI Key: SQUNAWUMZGQQJD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-eperisone is a 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one that has S configuration. It is an enantiomer of a (R)-eperisone.

Scientific Research Applications

Clinical Efficacy and Safety in Low Back Pain

Eperisone, primarily known for its analgesic and centrally acting muscle relaxant properties, has been the subject of research particularly in the context of low back pain (LBP) treatment. A systematic literature review focusing on the clinical efficacy and safety of eperisone for LBP patients revealed promising outcomes. It was found that eperisone may be effective for acute LBP patients, exhibiting fewer adverse effects compared to other treatments. This muscle relaxant also showed improvement in paraspinal blood flow and demonstrated efficacy comparable to tizanidine in chronic LBP patients. Despite these positive findings, the studies reviewed were limited by their small sample sizes and short duration, prompting a call for more extensive, well-designed randomized controlled trials (RCTs) to solidify eperisone's role in the treatment of acute or chronic LBP (Bavage et al., 2016).

Pharmacologic Treatment of Tinnitus

The pharmacologic treatment landscape of tinnitus has also seen the application of eperisone. Research reviewing controlled studies noted that eperisone hydrochloride, among other drugs, demonstrated a success rate between 33 and 56 percent in reducing tinnitus. However, these findings have not been replicated, and the studies lacked the rigor of more closely controlled research designs. The review highlighted the need for methodologically robust studies, focusing on specified etiologic subgroups and incorporating both subjective and objective psychophysical measurements, to advance our understanding of the potential therapeutic role of eperisone in tinnitus treatment (Murai et al., 1992).

Critical Analysis of Systematic Reviews and Meta-analyses

Properties

163437-01-2

Molecular Formula

C17H25NO

Molecular Weight

259.393

IUPAC Name

(2S)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m0/s1

InChI Key

SQUNAWUMZGQQJD-AWEZNQCLSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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